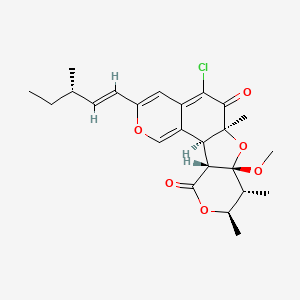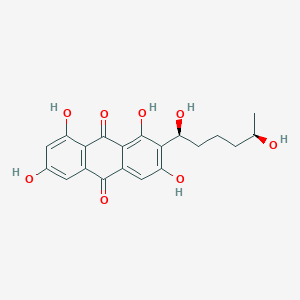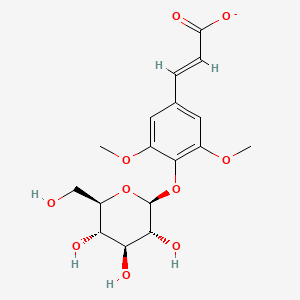
Sodium ((4-((4-amino-m-tolyl)(4-(phenylimino)cyclohexa-2,5-dien-1-ylidene)methyl)phenyl)amino)benzenesulphonate
Übersicht
Beschreibung
Sodium ((4-((4-amino-m-tolyl)(4-(phenylimino)cyclohexa-2,5-dien-1-ylidene)methyl)phenyl)amino)benzenesulphonate is an organic sodium salt . It is also known as Alkali Blue 4B . The compound is used for staining elastic fibers .
Synthesis Analysis
The compound is synthesized from products with strong sulfuric acid C.I. Solvent Blue 3 (C.I. 42775), and then translated into sodium salt .Physical And Chemical Properties Analysis
The compound has a molecular weight of 533.64000 and a density of 1.24g/cm3 . Other physical and chemical properties such as boiling point, melting point, and flash point were not found in the search results.Wissenschaftliche Forschungsanwendungen
Polymer Electrolyte Membranes in Fuel Cells
The compound's derivative, Sodium 2-(2,3-bis(4-aminophenyl)propyl)benzenesulphonate, has been used in the synthesis of novel sulfonated polyimide (SPI) for fuel cell applications. This SPI, characterized by high proton conductivity even at 110°C, is promising as a polymer electrolyte membrane in fuel cells (Liaqat et al., 2018).
Industrial Effluent Treatment
In a study exploring electrocoagulation using solar energy, the derivative Acid Orange 2 (sodium 4-[(2E)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]benzenesulfonate) was used to treat colored and real industrial effluents. The process aimed at economic efficiency and environmental sustainability in effluent treatment (Pirkarami et al., 2013).
Corrosion Inhibition in Brass
Amino acid derivatives, including benzenesulphonyl derivatives, have been evaluated for their effectiveness in inhibiting corrosion of brass in aqueous sodium chloride solutions. The study found that introducing a C6H5-SO2- group increased the inhibition efficiency due to its larger molecular size and more active adsorption sites (Ranjana et al., 2010).
Fluorescent Whitening Agents
Sodium 4-(3?-phenyl-2?-pyrazolin-1?-yl)benzenesulphonate, a sulphonated derivative of 1,3-Diphenyl-2-pyrazoline, has been studied as a fluorescent whitening agent. Its photochemistry was examined in different mediums, including aqueous solution, poly(vinyl alcohol) films, and wool fibers, highlighting its potential in textile applications (Leaver et al., 1975).
Synthesis of Novel Ligands and Complexes
The compound has been involved in the synthesis of novel ligands and metal complexes. For instance, the synthesis of sodium methyl (α-(hydroxyimino)benzyl)phosphonate resulted in interesting ligands combining phosphoryl and oxime moieties, with potential applications in inorganic chemistry (Gibson et al., 1989).
Cluster Ions in Mass Spectrometry
The cluster ions of sodium benzenesulphonate were investigated in the field of mass spectrometry. This research provides insights into the stability and characteristics of these cluster ions, essential for analytical chemistry applications (Large et al., 1974).
Eigenschaften
IUPAC Name |
sodium;2-[[4-[(4-amino-3-methylphenyl)-(4-anilinophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27N3O3S.Na/c1-22-21-25(15-20-29(22)33)32(23-11-16-27(17-12-23)34-26-7-3-2-4-8-26)24-13-18-28(19-14-24)35-30-9-5-6-10-31(30)39(36,37)38;/h2-21,34H,33H2,1H3,(H,36,37,38);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDOLKLHAXMWLU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C=CC(=NC3=CC=CC=C3S(=O)(=O)[O-])C=C2)C4=CC=C(C=C4)NC5=CC=CC=C5)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N3NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium ((4-((4-amino-m-tolyl)(4-(phenylimino)cyclohexa-2,5-dien-1-ylidene)methyl)phenyl)amino)benzenesulphonate | |
CAS RN |
62152-67-4 | |
| Record name | Sodium ((4-((4-amino-m-tolyl)(4-(phenylimino)cyclohexa-2,5-dien-1-ylidene)methyl)phenyl)amino)benzenesulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062152674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium [[4-[(4-amino-m-tolyl)[4-(phenylimino)cyclohexa-2,5-dien-1-ylidene]methyl]phenyl]amino]benzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1R,3R,7R,9R,10S,11S)-9-methyl-4-methylidene-6,12-dioxatetracyclo[9.2.2.01,10.03,7]pentadecane-5,14-dione](/img/structure/B1261066.png)






![(3S,10aS)-3-(hydroxymethyl)-2-methyl-7-nitro-2,3-dihydro-10H-3,10a-epidithiopyrazino[1,2-a]indole-1,4-dione](/img/structure/B1261077.png)


